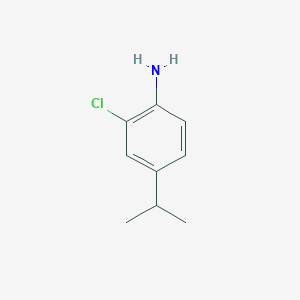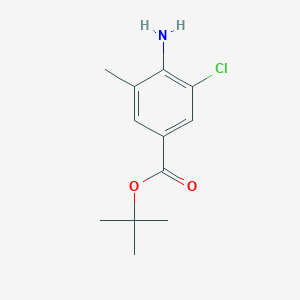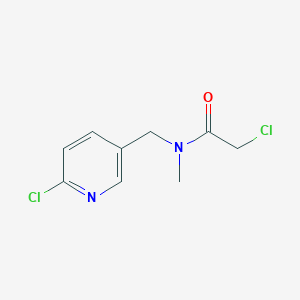
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, C17H15ClN2OS, and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide is not fully understood. However, it has been shown to selectively bind to protein kinases and inhibit their activity. This inhibition of protein kinase activity can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide in lab experiments is its ability to selectively bind to protein kinases. This compound can be used to monitor protein kinase activity in real-time, which can be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the research and development of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide. One potential direction is the development of more selective and potent inhibitors of protein kinases. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, this compound can be used in combination with other anti-cancer agents to improve their efficacy in treating cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using different methods and has been shown to selectively bind to protein kinases, inhibit cell growth and proliferation, and induce apoptosis. Despite its potential applications, this compound has limitations in terms of its toxicity at high concentrations. Future research directions include the development of more selective and potent inhibitors of protein kinases, modification of this compound to improve its pharmacokinetic properties, and use in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide can be achieved using different methods. One of the most common methods is the reaction of 2-amino-4,5-di-p-tolylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-Chloro-N-(4,5-di-p-tolyl-thiazol-2-yl)-acetamide has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for detecting protein kinase activity. This compound has been shown to selectively bind to protein kinases and can be used to monitor their activity in real-time. Additionally, this compound has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[4,5-bis(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-3-7-14(8-4-12)17-18(15-9-5-13(2)6-10-15)24-19(22-17)21-16(23)11-20/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSYUZOHVBOZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/no-structure.png)
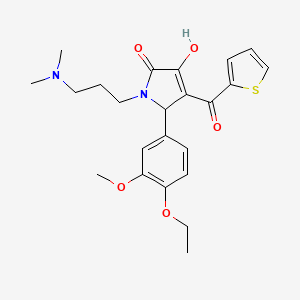

![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)
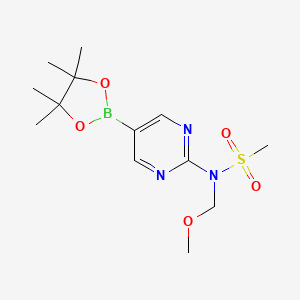
![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)
![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)

